molecular formula C8H13ClO3 B1313839 Ethyl 6-chloro-2-oxohexanoate CAS No. 62123-62-0

Ethyl 6-chloro-2-oxohexanoate

Cat. No. B1313839
CAS RN: 62123-62-0
M. Wt: 192.64 g/mol
InChI Key: JGNDQZHNIWDWBR-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-6-oxohexanoate is an organic compound with the molecular formula C8H13ClO3 . It has an average mass of 192.640 Da and a monoisotopic mass of 192.055328 Da . It is an important organic intermediate used for synthetic Thioctic Acid .


Synthesis Analysis

The synthesis of Ethyl 6-chloro-6-oxohexanoate involves the reaction of bis (trichloromethyl) carbonate and monoethyl adipate . The raw materials are added into an organic solvent under the function of an organic amine catalyst for reaction for 1-10h under the temperature of 40-100°C .


Molecular Structure Analysis

Ethyl 6-chloro-6-oxohexanoate contains a total of 24 bonds, including 11 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 ketone (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl 6-chloro-6-oxohexanoate has a density of 1.1±0.1 g/cm3, a boiling point of 230.9±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 46.8±3.0 kJ/mol, a flash point of 87.2±21.6 °C, and an index of refraction of 1.443 . Its molar refractivity is 45.8±0.3 cm3 .

Scientific Research Applications

Here’s a brief overview of the synthesis process:

Chemical Synthesis of Ethyl 6-chloro-6-oxohexanoate

The synthesis of Ethyl 6-chloro-6-oxohexanoate involves the reaction of bis (trichloromethyl) carbonate and monoethyl adipate . This reaction takes place in an organic solvent under the function of an organic amine catalyst. The reaction is carried out for 1-10 hours under a temperature of 40-100°C . This process results in the formation of 6-chloro-6-oxoethylcaproate 1-acyl chloride ethyl caproate .

The process route of this synthesis is advanced, with rational process conditions, simple and safe operation, high reaction yield, and low production cost . It also produces little waste (waste gas, waste water, and waste residues), making it environmentally friendly .

Application in Thioctic Acid Synthesis

As mentioned earlier, Ethyl 6-chloro-6-oxohexanoate is an important intermediate in the synthesis of Thioctic Acid . Thioctic Acid is a potent antioxidant that is used in the treatment and prevention of various diseases . It has a wide market domestically and globally due to its extensive therapeutic potential .

Future Directions

Ethyl 6-chloro-6-oxohexanoate is used for synthetic Thioctic Acid, which is often referred to as the “universal antioxidant” and is widely used in the treatment and prevention of multiple diseases such as heart disease and diabetes . This suggests that Ethyl 6-chloro-6-oxohexanoate may have extensive future applications in the pharmaceutical industry .

properties

IUPAC Name

ethyl 6-chloro-2-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGNDQZHNIWDWBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20482526
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-chloro-2-oxohexanoate

CAS RN

62123-62-0
Record name ETHYL 6-CHLORO-2-OXOHEXANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20482526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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